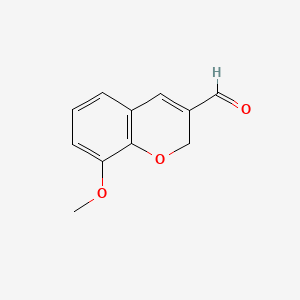
8-méthoxy-2H-chromène-3-carbaldéhyde
Vue d'ensemble
Description
8-Methoxy-2H-chromene-3-carbaldehyde is an organic compound with the molecular formula C11H10O3. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. This compound is characterized by the presence of a methoxy group at the 8th position and an aldehyde group at the 3rd position of the chromene structure. It is commonly used in organic synthesis and has various applications in scientific research.
Applications De Recherche Scientifique
8-Methoxy-2H-chromene-3-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its structural similarity to biologically active chromene derivatives.
Industry: Employed in the synthesis of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
Target of Action
Chromenes, the class of compounds to which it belongs, have been found to exhibit anti-inflammatory and anticancer activities .
Mode of Action
It’s known that the fused dihydro-pyran ring in the molecule is in a half-chair conformation . This structural feature might influence its interaction with its targets.
Biochemical Pathways
Given the biological activities associated with chromenes, it can be inferred that the compound may interact with pathways related to inflammation and cancer .
Result of Action
Based on the known activities of chromenes, it can be inferred that the compound may have anti-inflammatory and anticancer effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2H-chromene-3-carbaldehyde typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 3-acetyl-8-methoxy-2H-chromen-2-one with different aldehydes in the presence of a base such as piperidine . The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for 8-methoxy-2H-chromene-3-carbaldehyde are not well-documented in the literature. the compound can be synthesized on a larger scale using the same Claisen-Schmidt condensation reaction with appropriate scaling of reactants and optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxy-2H-chromene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 8-methoxy-2H-chromene-3-carboxylic acid.
Reduction: 8-methoxy-2H-chromene-3-methanol.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
8-Methoxy-2H-chromene-3-carbaldehyde can be compared with other similar compounds, such as:
Coumarin: A naturally occurring compound with a similar chromene structure but without the methoxy and aldehyde groups.
7-Hydroxy-2H-chromene-3-carbaldehyde: A derivative with a hydroxy group at the 7th position instead of a methoxy group.
6-Methoxy-2H-chromene-3-carbaldehyde: A derivative with the methoxy group at the 6th position instead of the 8th position.
The uniqueness of 8-methoxy-2H-chromene-3-carbaldehyde lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other chromene derivatives .
Propriétés
IUPAC Name |
8-methoxy-2H-chromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-10-4-2-3-9-5-8(6-12)7-14-11(9)10/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGMCLXPMVMVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206162 | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-38-1 | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dimethylpyrido[2,3-b]pyrazine](/img/structure/B1617905.png)
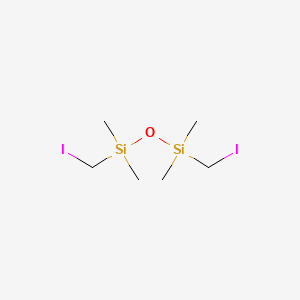
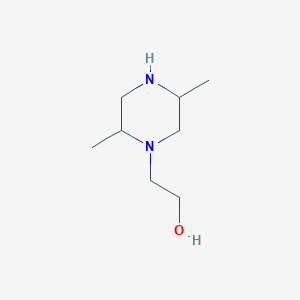

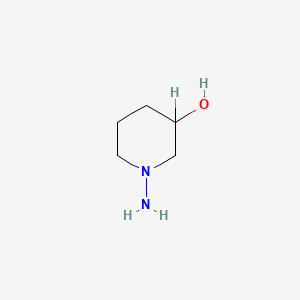
![Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1617915.png)

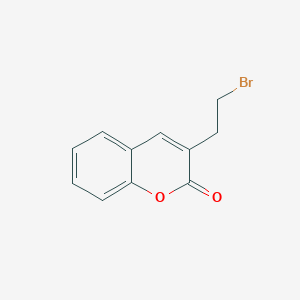
![1H-Indole-7-carboxylic acid, 3-[1-[7-[(hexadecylsulfonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-](/img/structure/B1617923.png)
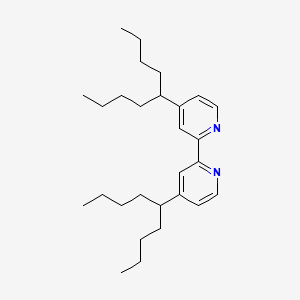
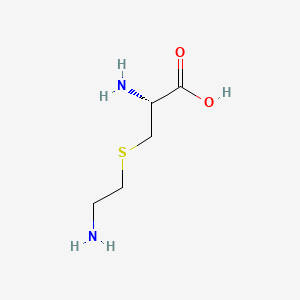
![2-Amino-5-[(1-carboxy-2-sulfanylethyl)amino]-5-oxopentanoic acid](/img/structure/B1617926.png)
![2-[(2-Acetyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1617927.png)
